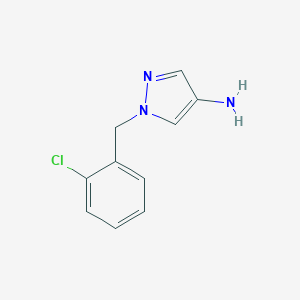

1-(2-chlorobenzyl)-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-chlorobenzyl)-1H-pyrazol-4-amine” belongs to a class of organic compounds known as benzylamines, which are characterized by a phenyl group attached to an amine functional group. The “2-chlorobenzyl” part indicates a benzyl group with a chlorine atom at the second position, and “1H-pyrazol-4-amine” suggests a pyrazole ring with an amine group at the fourth position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions, where an amine group reacts with a suitable 2-chlorobenzyl derivative .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the 2-chlorobenzyl part) and a pyrazole ring (from the 1H-pyrazol-4-amine part) connected by a single bond. The chlorine atom would be attached to the benzene ring .Chemical Reactions Analysis

Benzylamines, in general, can undergo a variety of chemical reactions, including electrophilic aromatic substitution, due to the presence of the aromatic benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the chlorine atom might increase its reactivity compared to benzylamines without halogens .Scientific Research Applications

Synthesis and Structural Analysis 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine and its derivatives are primarily utilized in the synthesis of complex compounds through various chemical reactions. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, which have been structurally characterized through methods such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These compounds exhibit potential biological activities, including antitumor, antifungal, and antibacterial properties, indicating their significance in medicinal chemistry research (Titi et al., 2020).

Chemoselective Reactions The chemoselectivity of this compound derivatives in reactions provides a pathway to synthesize specific compounds. For example, the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles under certain conditions leads to selective formation of compounds through SNAr substitution, showcasing the precise control over chemical reactions that these compounds allow for in the synthesis of potential pharmaceutical agents (Shen et al., 2010).

Biological Activity Screening Derivatives of this compound are subjected to biological activity screening to evaluate their therapeutic potential. For instance, a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized from related compounds demonstrated inhibitory effects on A549 lung cancer cells, highlighting the potential of these derivatives in cancer treatment research (Zhang et al., 2008).

Mechanistic Studies Mechanistic studies of reactions involving this compound derivatives contribute to a deeper understanding of chemical processes. For example, the intramolecular C-H amination reactions of 1-aza-2-azoniaallene salts, derived from α-chloroazo compounds, form pyrazolines with good yields, providing insights into the stereospecificity and chemoselectivity of such reactions, which are critical for developing new synthetic methodologies (Hong et al., 2015).

Mechanism of Action

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Disruption of cell envelope protein homeostasis simultaneously compromises several classes of resistance determinants .

Pharmacokinetics

Understanding the biochemical and molecular aspects of xenobiotics biodegradation is required for the development of successful and improved bioremediation processes .

Result of Action

Impairing disulfide bond formation can incapacitate diverse β-lactamases and destabilize mobile colistin resistance enzymes .

Action Environment

The action, efficacy, and stability of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological system where the compound is present can all impact its action .

Future Directions

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQYFVCAUFJJAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)

![1-{[4-(2-Chlorophenyl)-5-methyl-3-isoxazolyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B359102.png)

![N-isopentyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B359111.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B359112.png)

![5-(diethylamino)-2-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B359115.png)

![7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359116.png)

![7-methyl-2-(5-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359120.png)

![2-Ethoxy-4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359122.png)

![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359123.png)

![2-[5-(3-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359126.png)

![3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B359128.png)

![4-Bromo-2-ethoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B359129.png)

![2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B359131.png)

![2-[4-(benzyloxy)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359132.png)